Cross-Species P2X7 Potency with Pronounced Interspecies Gradient Enables Species-Specific Study Design
A-839977 exhibits a steep interspecies potency gradient at recombinant P2X7 receptors (human IC50 = 20 nM, rat IC50 = 42 nM, mouse IC50 = 150 nM) representing a 7.5-fold human-to-mouse difference [1]. This contrasts sharply with A-804598, which displays a near-flat species profile (mouse IC50 = 9 nM, rat IC50 = 10 nM, human IC50 = 11 nM; ≤1.2-fold variation) [2], and with A-740003, which shows inverted species preference (rat IC50 = 18 nM, human IC50 = 40 nM; 2.2-fold) and markedly reduced mouse potency (IC50 ≈ 680 nM) [3]. For researchers requiring differential pharmacological window across species—e.g., using mouse knockout models where partial target engagement is desired—A-839977's gradient profile provides a tunability not available with flat-profile antagonists.
| Evidence Dimension | P2X7 receptor antagonist potency (BzATP-evoked intracellular calcium influx) |
|---|---|
| Target Compound Data | Human IC50 = 20 nM; Rat IC50 = 42 nM; Mouse IC50 = 150 nM (human-to-mouse ratio = 7.5) |
| Comparator Or Baseline | A-804598: Human IC50 = 11 nM, Rat IC50 = 10 nM, Mouse IC50 = 9 nM (ratio = 1.2); A-740003: Human IC50 = 40 nM, Rat IC50 = 18 nM, Mouse IC50 ≈ 680 nM (ratio = 0.06 human/rat, 37.8 mouse/rat) |
| Quantified Difference | A-839977 human-to-mouse selectivity gradient (7.5-fold) is 6.3× larger than A-804598 (1.2-fold); A-839977 is 4.5-fold more potent at mouse receptors than A-740003 (150 nM vs ≈680 nM) |
| Conditions | 1321N1 astrocytoma cells stably expressing recombinant human, rat, or mouse P2X7 receptors; BzATP (30 µM) as agonist; calcium influx measured by fluorometric imaging plate reader |
Why This Matters
Procurement of A-839977 instead of A-804598 or A-740003 enables species-dependent dosing strategies and avoids complete target saturation in mouse genetic models where partial P2X7 blockade is mechanistically informative.
- [1] Honore P, Donnelly-Roberts D, Namovic MT, et al. The antihyperalgesic activity of a selective P2X7 receptor antagonist, A-839977, is lost in IL-1αβ knockout mice. Behav Brain Res. 2009;204(1):77-81. doi:10.1016/j.bbr.2009.05.018. View Source
- [2] Donnelly-Roberts DL, Namovic MT, Surber B, et al. [3H]A-804598 is a novel, potent, and selective antagonist radioligand for P2X7 receptors. Neuropharmacology. 2009;56(1):223-229. doi:10.1016/j.neuropharm.2008.06.012. View Source
- [3] Honore P, Donnelly-Roberts D, Namovic MT, et al. A-740003, a novel and selective P2X7 receptor antagonist, dose-dependently reduces neuropathic pain in the rat. J Pharmacol Exp Ther. 2006;319(3):1376-1385. doi:10.1124/jpet.106.111559. View Source
